tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride
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Overview
Description
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride is a specialty chemical compound used primarily in proteomics research. It has the molecular formula C14H22ClNO and a molecular weight of 255.78 . This compound is known for its unique structure, which includes an allyloxy group attached to a benzyl ring and a tert-butylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(allyloxy)benzyl chloride with tert-butylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is often purified using recrystallization or chromatography techniques to ensure high quality .
Chemical Reactions Analysis
Types of Reactions
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.
Reduction: Formation of N-(tert-butyl)cyclohexylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The allyloxy group allows for binding to certain proteins or enzymes, while the tert-butylamine group provides stability and enhances solubility. The compound can modulate various biochemical pathways, leading to its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)benzylamine: Similar structure but lacks the allyloxy group.
4-(Allyloxy)benzyl chloride: Precursor in the synthesis of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride.
N-Benzyl-tert-butylamine: Used as a protected amine in organic synthesis.
Uniqueness
This compound is unique due to its combination of an allyloxy group and a tert-butylamine group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-10-16-13-8-6-12(7-9-13)11-15-14(2,3)4;/h5-9,15H,1,10-11H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRLYLKOPWUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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